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molecular formula C9H11Br B073299 1-Bromo-2-phenylpropane CAS No. 1459-00-3

1-Bromo-2-phenylpropane

Cat. No. B073299
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-UHFFFAOYSA-N
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Patent
US04259334

Procedure details

A solution of piperazine (344 g), β-bromoisopropylbenzene (199 g) in water (1 liter) and ethanol (0.35 liter) is refluxed for 24 hours. After cooling, the resulting amine is extracted with 3×0.5 liter methylene chloride. After washing with water and evaporation of the solvent in vacuo, the resulting 2-phenylpropyl piperazine is distilled; b.p.=163°-165° C./15 mm Hg.
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.35 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:7][CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:9]Br>O.C(O)C>[C:11]1([CH:8]([CH3:9])[CH2:7][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
344 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
199 g
Type
reactant
Smiles
CC(CBr)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
0.35 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting amine is extracted with 3×0.5 liter methylene chloride
WASH
Type
WASH
Details
After washing with water and evaporation of the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting 2-phenylpropyl piperazine is distilled

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CN1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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